molecular formula C14H14N4OS B10972639 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10972639
M. Wt: 286.35 g/mol
InChI Key: WZCHBQQHJXRFBP-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a cyclopenta[b]thiophene ring fused with a pyrazole ring, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . The reaction mixture is then cooled and added to ice-cold water, followed by extraction with chloroform and drying over sodium sulfate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or chloroform.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific structural features, which include the fusion of a cyclopenta[b]thiophene ring with a pyrazole ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C14H14N4OS/c1-8-11(7-16-18(8)2)13(19)17-14-10(6-15)9-4-3-5-12(9)20-14/h7H,3-5H2,1-2H3,(H,17,19)

InChI Key

WZCHBQQHJXRFBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=C(C3=C(S2)CCC3)C#N

Origin of Product

United States

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